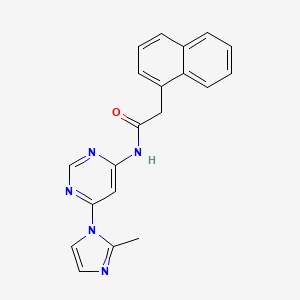

N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)-2-(naphthalen-1-yl)acetamide

Description

Properties

IUPAC Name |

N-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O/c1-14-21-9-10-25(14)19-12-18(22-13-23-19)24-20(26)11-16-7-4-6-15-5-2-3-8-17(15)16/h2-10,12-13H,11H2,1H3,(H,22,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHFXMIYLVCXDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NC=NC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine and imidazole intermediates, followed by their coupling with naphthalene derivatives under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale manufacturing. This includes selecting cost-effective reagents, efficient catalysts, and scalable reaction conditions. The process would also need to address purification and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents to form different products.

Reduction: Reduction reactions can modify specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

Medicine: Explored for therapeutic applications, such as drug development for specific diseases.

Industry: Utilized in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action for N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the compound’s structure and the biological system in which it is studied.

Comparison with Similar Compounds

Structural Analogues with Triazole Moieties

Compounds such as 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) and its derivatives (e.g., 6b , 6c ) share the naphthalene-acetamide backbone but replace the pyrimidine-imidazole system with a triazole ring (Table 1). These compounds are synthesized via 1,3-dipolar cycloaddition between azides and alkynes under copper catalysis, achieving moderate to high yields (e.g., 6a: 65–75% yield) .

Key Observations :

Pyrimidine-Thioether Analogues

Compounds like 2-{[4-(Naphthalen-1-yl)-6-phenylpyrimidin-2-yl]thio}-N-(m-tolyl)acetamide (2f) feature a pyrimidine core but replace the imidazole with a thioether linkage. These derivatives are synthesized via nucleophilic substitution reactions, though yields are notably lower (e.g., 2f: 20%) compared to triazole analogues .

Physicochemical Comparison :

- The thioether group in 2f increases hydrophobicity, which may reduce aqueous solubility compared to the target compound’s imidazole ring.

Pyrazole-Imidazole Hybrids

Compounds such as 1-(N-arylacetamide)-4-phenyl-2-pyrazolyl-imidazole (7a–t) combine pyrazole and imidazole rings, synthesized via alkylation of pyrazolylimidazole precursors with bromoacetamides. This method employs potassium carbonate in DMF, achieving moderate yields (e.g., 50–70%) .

Functional Differences :

- The dual heterocyclic system in these hybrids may enhance binding to targets like kinases or antimicrobial enzymes, whereas the target compound’s pyrimidine-imidazole system could favor interactions with nucleic acids or receptors.

Cyclopenta[d]pyrimidine Derivatives

N-(naphthalen-1-yl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide incorporates a fused cyclopenta-pyrimidine ring, diverging significantly from the target compound’s structure. The cyclopenta moiety introduces conformational rigidity, which may restrict rotational freedom and enhance binding specificity .

Biological Activity

N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)-2-(naphthalen-1-yl)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a unique arrangement of an imidazole ring, a pyrimidine ring, and a naphthalene moiety, which contribute to its biological activity. The molecular formula is with a molecular weight of approximately 335.4 g/mol. Its structure is illustrated below:

Synthesis

The synthesis typically involves several steps, including:

- Formation of the Imidazole Ring: Synthesized through the condensation of glyoxal and ammonia.

- Pyrimidine Ring Formation: Often achieved via the Biginelli reaction.

- Coupling Reactions: The imidazole and pyrimidine rings are coupled through nucleophilic substitution.

- Amidation: The final step involves the attachment of the naphthalenic group through an amidation reaction.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related derivatives have shown promising results in inhibiting cancer cell proliferation in various in vitro assays.

Table 1: Anticancer Activity of Related Compounds

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 5.0 | HeLa |

| Compound B | 10.0 | MCF7 |

| This compound | TBD | TBD |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies indicate that it possesses moderate inhibitory effects against bacterial strains, suggesting potential as an antimicrobial agent.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The biological activity of this compound is believed to involve interactions with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in cancer cell proliferation or microbial metabolism.

- Receptor Modulation: It could modulate receptor activity, affecting various signaling pathways crucial for cell survival and proliferation.

Case Study 1: Evaluation Against Cancer Cell Lines

In a study evaluating the anticancer potential of various derivatives, this compound was tested against multiple cancer cell lines. Results showed that it significantly reduced cell viability in a dose-dependent manner.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that it could serve as a lead compound for further development into an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.